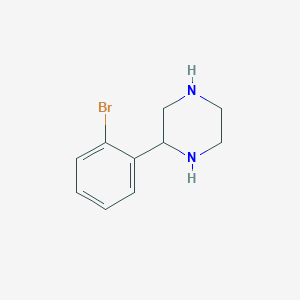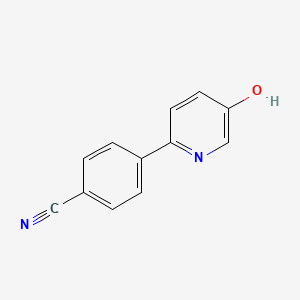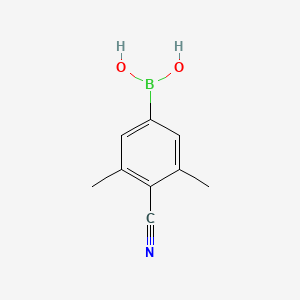
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
Vue d'ensemble
Description
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one, commonly referred to as (R)-BTTE, is a synthetic compound that has been studied for its potential applications in a variety of scientific research applications. It is a chiral compound, meaning it has two distinct forms, with each form having a different molecular structure and thus different properties. This compound has been of particular interest to scientists due to its unique properties, which make it well-suited for a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Applications
Microwave-Assisted Synthesis : This compound and its derivatives have been synthesized using microwave-assisted methods, which offer a convenient and efficient route for preparation. The synthesis of related 4-Benzyl-2-thioxothiazolidin derivatives is significant in the field of organic chemistry due to their potential applications in various biological activities (Zidar, Kladnik, & Kikelj, 2009).
Antimicrobial Properties : Derivatives of this compound have been studied for their antimicrobial properties. Research has shown that certain derivatives exhibit notable activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections (Frolov, Horishny, Blinder, Ostapiuk, & Matiychuk, 2017).
Quantitative Structure-Activity Relationship (QSAR) Analysis : The compound and its derivatives have been subject to QSAR analysis, particularly in relation to their H1-antihistamine activity. This involves studying the relationship between chemical structure and biological activity, which is crucial for drug development (Brzezińska, Kośka, & Walczyński, 2003).
Anticancer Activity : Some derivatives have shown anticancer activity in vitro, particularly against leukemia, melanoma, lung, colon, and other cancer cell lines. This suggests potential use in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Solvent and Temperature Influences
- Influence on Molecular Interactions : The impact of temperature and solvents on the molecular interactions of derivatives has been studied. This research is important for understanding how external conditions affect the properties and potential applications of these compounds (Godhani, Mulani, & Mehta, 2019).
Structural and Catalytic Properties
Structural Analysis : Detailed structural analysis, including X-ray diffraction studies, has been conducted on these compounds, providing insights into their molecular conformation which is essential for their application in various chemical reactions (Shoair, El‐Bindary, & El-kader, 2017).
Catalytic Properties : Certain derivatives have been evaluated as catalysts in oxidation reactions, demonstrating the versatility and potential utility of these compounds in synthetic chemistry and industrial applications (Shoair, El‐Bindary, & El-kader, 2017).
Propriétés
IUPAC Name |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIOICUNOVAZNH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CSC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)


![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)




![2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3166379.png)

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)


